An In-depth Technical Guide to Methyl 7-fluoro-1H-indole-2-carboxylate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to Methyl 7-fluoro-1H-indole-2-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole Nucleus in Medicinal Chemistry
The indole scaffold is a privileged heterocyclic motif, forming the core structure of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a cornerstone in medicinal chemistry. From the neurotransmitter serotonin to the anti-cancer drug vincristine, the indole ring system has demonstrated remarkable versatility. In recent years, the strategic introduction of fluorine atoms into drug candidates has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[1]
This guide provides a comprehensive technical overview of Methyl 7-fluoro-1H-indole-2-carboxylate, a key building block that combines the biological relevance of the indole scaffold with the strategic advantages of fluorination. This compound serves as a crucial starting material for the synthesis of complex molecules aimed at a variety of therapeutic targets.
Core Chemical Identity and Physicochemical Properties
Methyl 7-fluoro-1H-indole-2-carboxylate is a synthetically derived compound valued for its utility in organic synthesis and medicinal chemistry.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1158331-26-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₈FNO₂ | [1][2][5] |
| Molecular Weight | 193.17 g/mol | [1][2][5] |
| IUPAC Name | methyl 7-fluoro-1H-indole-2-carboxylate | [4] |
| Synonyms | 1H-Indole-2-carboxylic acid, 7-fluoro-, methyl ester | [2] |
| Appearance | Typically an off-white to white crystalline solid or powder | [1] |
| Purity | Commonly available at ≥97% purity | [1][2] |
Note: Detailed experimental data for properties such as melting point and solubility are not widely published. However, based on the parent compound, 7-fluoroindole (melting point 60-65 °C), and methyl 1H-indole-2-carboxylate, it is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Synthetic Pathways and Mechanistic Considerations
The synthesis of Methyl 7-fluoro-1H-indole-2-carboxylate can be approached through several established methods for indole formation and functionalization. A common and reliable strategy involves the synthesis of the 7-fluoroindole core followed by carboxylation and esterification.
Proposed Synthetic Workflow
A plausible and efficient synthetic route is outlined below. This multi-step process leverages well-understood named reactions to construct the target molecule.
Caption: Proposed synthetic pathway for Methyl 7-fluoro-1H-indole-2-carboxylate.
Step-by-Step Methodology and Rationale
Step 1: Fischer Indole Synthesis
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Reaction: 2-Fluoroaniline is reacted with ethyl pyruvate in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.
-
Mechanism: This classic reaction proceeds via the formation of a phenylhydrazone intermediate from the aniline and pyruvate. The acid catalyst then promotes an intramolecular electrophilic substitution (a[3][3]-sigmatropic rearrangement), followed by the elimination of ammonia to form the aromatic indole ring.
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Causality: The choice of ethyl pyruvate directly installs the ester group at the C2 position, which is a highly efficient way to build the core scaffold.
Step 2: Saponification (Hydrolysis)
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Reaction: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in an aqueous alcohol solution.
-
Mechanism: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. This is followed by the elimination of the ethoxide leaving group. A final acidification step protonates the carboxylate to yield the carboxylic acid.
-
Causality: While this adds a step, isolating the carboxylic acid allows for purification and provides a versatile intermediate that can be converted to various esters or amides.
Step 3: Fischer-Speier Esterification
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Reaction: 7-Fluoro-1H-indole-2-carboxylic acid is dissolved in a large excess of methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is then heated to reflux.[6]
-
Mechanism: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final methyl ester.[6]
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Causality: Using methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield of the desired methyl ester. This is a cost-effective and scalable method for ester formation.[6]
Spectroscopic Characterization
While a specific spectrum is not publicly available, the structure of Methyl 7-fluoro-1H-indole-2-carboxylate allows for the prediction of its key spectroscopic features.
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing ester group and the fluorine atom. A singlet corresponding to the methyl ester protons would be expected around 3.9 ppm. The N-H proton of the indole would appear as a broad singlet at a downfield chemical shift (typically > 11 ppm).
-
¹³C NMR: The spectrum would display 10 distinct carbon signals. The most downfield signal would correspond to the ester carbonyl carbon (around 162 ppm). The carbons attached to the fluorine and nitrogen atoms would also show characteristic shifts and C-F coupling.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at an m/z of 193.17, confirming the molecular weight of the compound.
Applications in Drug Discovery and Development
The true value of Methyl 7-fluoro-1H-indole-2-carboxylate lies in its application as a versatile building block for the synthesis of biologically active compounds. The 7-fluoroindole moiety is of particular interest in medicinal chemistry for several reasons:
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Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Incorporating fluorine at the 7-position can block a potential site of metabolism, thereby increasing the half-life of a drug.[1]
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of the indole N-H proton, influencing the molecule's overall polarity and its ability to participate in hydrogen bonding.
-
Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein's binding pocket, such as dipole-dipole interactions or orthogonal multipolar C–F···C=O interactions, which can enhance binding affinity and potency.
Role in the Development of Novel Therapeutics
The indole-2-carboxylate scaffold has been a starting point for the development of numerous therapeutic agents.
Caption: Role of the title compound in a typical drug discovery workflow.
-
Anti-Trypanosomal Agents: Research into treatments for Chagas disease has explored indole-2-carboxamides. While some studies showed that electron-withdrawing groups like halogens could decrease potency in certain series, the strategic placement of fluorine is a key tactic used to fine-tune properties like solubility and metabolic stability.[7][8]
-
HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid core has been identified as a novel scaffold for HIV-1 integrase inhibitors. These compounds function by chelating Mg²⁺ ions in the enzyme's active site, which is crucial for viral replication. The ability to synthesize a diverse library of derivatives from a common starting material like Methyl 7-fluoro-1H-indole-2-carboxylate is essential for optimizing these interactions.[9]
-
Anticancer Agents: Indole derivatives have been investigated as inhibitors of various cancer-related targets. For instance, they have been used to develop inhibitors of tubulin polymerization and other key signaling proteins. The 7-fluoro substitution can enhance cell permeability and target engagement.
Safety, Handling, and Storage
As a laboratory chemical, Methyl 7-fluoro-1H-indole-2-carboxylate should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) for this exact compound should always be consulted, general guidelines based on related indole derivatives apply.
-
Hazard Identification: Based on similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is often recommended to store refrigerated.
Conclusion
Methyl 7-fluoro-1H-indole-2-carboxylate is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its structure thoughtfully combines the biologically significant indole nucleus with the property-enhancing characteristics of a fluorine substituent. Its utility as a versatile building block allows for the efficient synthesis of diverse chemical libraries, accelerating the discovery and optimization of novel therapeutics for a wide range of diseases. A thorough understanding of its synthesis, properties, and applications is therefore essential for any researcher working at the forefront of drug discovery and development.
References
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CP Lab Safety. (n.d.). Methyl 7-Fluoro-1H-indole-2-carboxylate, 97% Purity, C10H8FNO2, 1 gram. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). Methyl 7-fluoro-1H-indole-2-carboxylate - CAS:1158331-26-0. Retrieved from [Link]
- Lee, J.-H., Kim, Y.-G., Cho, M. H., Kim, J.-A., & Lee, J. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters, 329(1), 36–44.
- MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(15), 4987.
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PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved from [Link]
- De Rycker, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(7), 4143-4171.
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De Rycker, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Retrieved from [Link]
- Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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